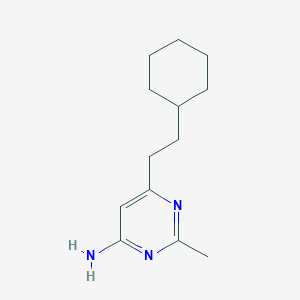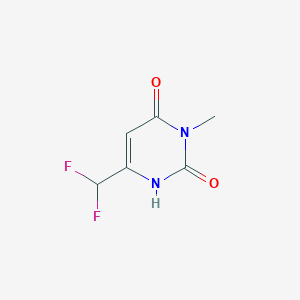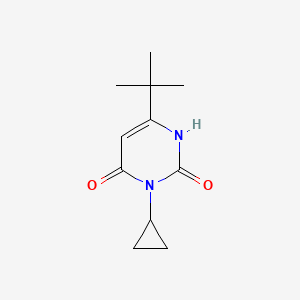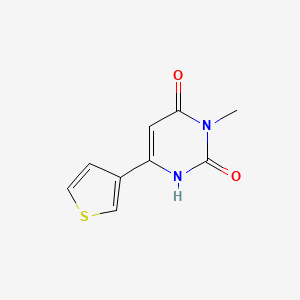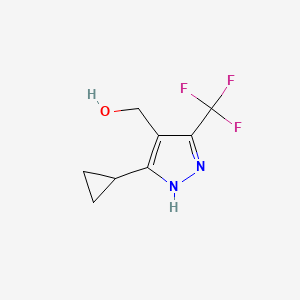
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
The compound “(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the linear formula C7H7F3N2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) . This indicates that the compound has a cyclopropyl group attached to a pyrazole ring, which also carries a trifluoromethyl group.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 235.1±35.0 °C and a predicted density of 1.438±0.06 g/cm3 . It is a solid at room temperature and should be stored at 2-8°C . The compound has a pKa value of 11.12±0.10 (Predicted) .Aplicaciones Científicas De Investigación
Convergent Synthesis and Biological Applications
Synthesis and Cytotoxicity : A study by Bonacorso et al. (2016) describes the convergent synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, closely related to the compound , demonstrating their cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Pyrazolyl-pyrimidine Hybrids : Zanatta et al. (2020) report the regioselective synthesis of pyrazolyl-pyrimidine hybrids, which include derivatives of the mentioned compound. These were tested for human acetylcholinesterase and butyrylcholinesterase inhibition, indicating potential pharmacological applications (Zanatta et al., 2020).
Antimicrobial and Anticancer Potential
Antimicrobial and Anticancer Agents : A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, closely related to the requested compound, and found them to exhibit high antimicrobial activity and greater anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).
Antimicrobial Activity of Pyrazolines : Kumar et al. (2012) synthesized (1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity, indicating potential for the development of new antibacterial and antifungal agents (Kumar et al., 2012).
Chemical Synthesis Approaches
Regioselective Synthesis Techniques : Alizadeh et al. (2015) report on a regioselective procedure for synthesizing 1H-pyrazol-5-yl methanone derivatives, offering insights into efficient synthesis methods relevant to the compound (Alizadeh et al., 2015).
One-Pot Synthesis : A study by Bonacorso et al. (2009) on the one-pot synthesis of dihydro-1H-pyrazolyl-1-carbohydrazides and methanones suggests efficient synthetic routes that might be applicable to the production of the requested compound (Bonacorso et al., 2009).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(3-14)6(12-13-7)4-1-2-4/h4,14H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSHTJTUMRSBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)
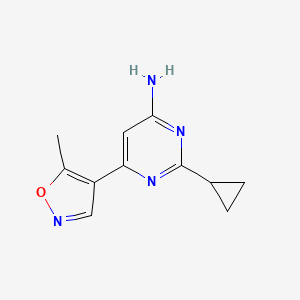
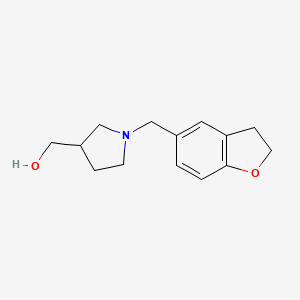
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)
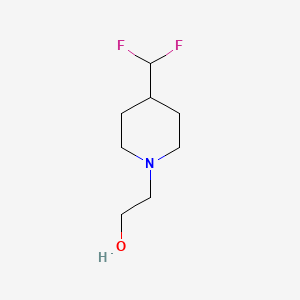

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
